molecular formula C16H12Cl2FN5O B6576402 N-[(3-chloro-4-fluorophenyl)methyl]-5-[(4-chlorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide CAS No. 1291857-95-8

N-[(3-chloro-4-fluorophenyl)methyl]-5-[(4-chlorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B6576402
CAS No.: 1291857-95-8
M. Wt: 380.2 g/mol
InChI Key: NWZHMBKWDGDEIZ-UHFFFAOYSA-N
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Description

The compound N-[(3-chloro-4-fluorophenyl)methyl]-5-[(4-chlorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide (hereafter referred to as the target compound) is a triazole-based carboxamide derivative featuring dual halogenation (Cl and F) on its benzyl group and a 4-chlorophenylamino substituent at position 5 of the triazole ring.

Properties

IUPAC Name

5-(4-chloroanilino)-N-[(3-chloro-4-fluorophenyl)methyl]-2H-triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl2FN5O/c17-10-2-4-11(5-3-10)21-15-14(22-24-23-15)16(25)20-8-9-1-6-13(19)12(18)7-9/h1-7H,8H2,(H,20,25)(H2,21,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWZHMBKWDGDEIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC2=NNN=C2C(=O)NCC3=CC(=C(C=C3)F)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl2FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[(3-chloro-4-fluorophenyl)methyl]-5-[(4-chlorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

The compound belongs to the triazole class, which is known for diverse biological activities. Its molecular formula is C22H17Cl2FN4OC_{22}H_{17}Cl_2FN_4O, with a molecular weight of approximately 462.73 g/mol. The structure includes a triazole ring that contributes to its pharmacological properties.

PropertyValue
Molecular FormulaC22H17Cl2FN4O
Molecular Weight462.73 g/mol
Density1.4 g/cm³
Boiling Point626.4 °C
Flash Point332.6 °C

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various physiological processes. The triazole moiety plays a crucial role in these interactions, often acting as an inhibitor for enzymes such as acetylcholinesterase (AChE), which is significant in neurodegenerative diseases.

Antimicrobial Activity

Research indicates that compounds containing the triazole ring demonstrate notable antimicrobial properties. A study evaluating various triazole derivatives showed that those similar to this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria, as well as antifungal effects against Candida species .

Anticancer Potential

The anticancer activity of this compound has been explored in several studies. For instance, derivatives of triazoles have shown promising results against cancer cell lines such as MDA-MB-231 (breast cancer) and PC3 (prostate cancer). The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .

In a comparative study, the compound was found to have lower cytotoxicity towards normal cell lines while maintaining efficacy against tumor cells, indicating a favorable therapeutic index .

Case Studies

  • Anticancer Activity : A recent study investigated the effects of various triazole derivatives on different cancer cell lines. The compound demonstrated an IC50 value greater than 100 µM against MDA-MB-231 and PC3 cells, suggesting moderate potency but low toxicity towards normal cells .
  • Neuroprotective Effects : The potential neuroprotective effects of this compound were evaluated through its action on cholinergic pathways. The inhibition of AChE suggests possible applications in treating Alzheimer's disease and other cognitive disorders .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that triazole derivatives exhibit promising anticancer properties. The compound has been studied for its ability to inhibit cancer cell proliferation. A study demonstrated that it effectively induced apoptosis in various cancer cell lines, suggesting its potential as a chemotherapeutic agent .

Antimicrobial Properties
The compound has also shown notable antimicrobial activity against a range of pathogens. Its effectiveness against bacteria such as Staphylococcus aureus and fungi highlights its potential as an antimicrobial agent . The mechanism of action is believed to involve the disruption of cellular processes critical for pathogen survival.

Enzyme Inhibition
N-[(3-chloro-4-fluorophenyl)methyl]-5-[(4-chlorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide has been identified as an inhibitor of specific enzymes involved in disease pathways. For instance, it has been reported to inhibit certain kinases that play a role in cancer progression, making it a candidate for targeted cancer therapy .

Agricultural Applications

Pesticide Development
The compound's structural features suggest potential use as a pesticide. Research into similar triazole compounds has revealed their effectiveness in controlling fungal diseases in crops. The ability to modify the compound's structure may enhance its efficacy and selectivity against specific pests while minimizing environmental impact .

Herbicide Potential
Due to its ability to interfere with plant growth regulators, this compound may also be explored for herbicidal properties. Studies indicate that triazole derivatives can inhibit the biosynthesis of gibberellins, which are crucial for plant growth and development. This inhibition could lead to effective weed control strategies in agricultural settings .

Material Science

Polymer Chemistry
In material science, this compound can be utilized in the synthesis of novel polymers with enhanced properties. Its functional groups allow for incorporation into polymer matrices, potentially leading to materials with improved thermal stability and mechanical strength .

Nanotechnology
The compound may also have applications in nanotechnology, particularly in the development of nanocarriers for drug delivery systems. Its ability to form complexes with various substrates can be exploited to create targeted delivery mechanisms that enhance the bioavailability of therapeutic agents .

Case Studies and Research Findings

Application AreaFindingsSource
Anticancer ActivityInduces apoptosis in cancer cell lines
Antimicrobial PropertiesEffective against Staphylococcus aureus
Enzyme InhibitionInhibits key kinases involved in cancer
Pesticide DevelopmentPotential use as a fungicide
Herbicide PotentialInhibits gibberellin biosynthesis
Polymer ChemistryEnhances thermal stability of polymers
NanotechnologyPotential for drug delivery systems

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Substituent Effects on Antitumor Activity

Key Compounds:

1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid (): Activity: Inhibits NCI-H522 lung cancer cells (GP = 68.09%). Structural Differences: Replaces the 4-chlorophenylamino group with a trifluoromethyl group. Impact: The electron-withdrawing trifluoromethyl group enhances metabolic stability but may reduce hydrogen-bonding interactions compared to the amino group in the target compound .

Ethyl 1-phenyl-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate (): Activity: GP = 70.94% against NCI-H522 cells. Structural Differences: Lacks halogenation on the benzyl group and incorporates a pyridinyl substituent.

N-(2-Aminoethyl)-1-(4-chlorophenyl)-5-methyl-1,2,3-triazole-4-carboxamide (): Synthetic Yield: 88% under optimized conditions. Structural Differences: Features a methyl group at position 5 and an aminoethyl side chain. Impact: The methyl group simplifies synthesis but may reduce steric interactions critical for target binding. The aminoethyl side chain could enhance solubility .

Role of Halogenation

  • Target Compound: The 3-chloro-4-fluorophenylmethyl group introduces both steric bulk and lipophilicity, which may enhance membrane permeability and target engagement compared to non-halogenated analogues.
  • Comparison with Fluoro-Substituted Analogues :
    • N-[(3-chloro-4-fluorophenyl)methyl]-1-(4-fluoro-3-methylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide ():
  • Mol. Weight : 388.4 g/mol vs. ~420–440 g/mol (estimated for the target compound).
  • Impact : Lower molecular weight may improve pharmacokinetics but reduce binding affinity due to fewer halogen-mediated van der Waals interactions .

Growth Inhibition (GP) Values

Compound Substituents (Position 5) GP (%) Cell Line
Target Compound (Hypothetical) 4-Chlorophenylamino N/A N/A
1-(4-Chlorophenyl)-5-(trifluoromethyl) Trifluoromethyl 68.09 NCI-H522
Ethyl 1-phenyl-5-(pyridin-3-yl) Pyridinyl 70.94 NCI-H522
Tetrahydrofuran-substituted analogue Tetrahydrofuran-2-yl 70.01 NCI-H522
  • Trend: Amino and pyridinyl groups show comparable efficacy (~68–71% GP), suggesting the target compound’s 4-chlorophenylamino group may offer similar or superior activity pending experimental validation .

Physicochemical Properties

Molecular Weight and Solubility

  • Target Compound : Higher molecular weight (estimated ~430 g/mol) due to multiple halogens may reduce aqueous solubility but improve lipid bilayer penetration.
  • N-(2-Aminoethyl)-1-(4-chlorophenyl)-5-methyl-1,2,3-triazole-4-carboxamide: Lower molecular weight (~280 g/mol) with an aminoethyl group enhances solubility but limits target affinity .

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